molecular formula C20H24N2O4 B1431602 3-Methoxypropyl DL-N-cbz-phenylglycinamide CAS No. 1420800-12-9

3-Methoxypropyl DL-N-cbz-phenylglycinamide

Cat. No. B1431602
CAS RN: 1420800-12-9
M. Wt: 356.4 g/mol
InChI Key: RLUVMBLYZCNPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxypropyl DL-N-cbz-phenylglycinamide is a chemical compound with the molecular formula C20H24N2O4 and a molecular weight of 356.4 g/mol . It is used in scientific experiments.


Chemical Reactions Analysis

The specific chemical reactions involving 3-Methoxypropyl DL-N-cbz-phenylglycinamide are not provided in the current search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxypropyl DL-N-cbz-phenylglycinamide, such as its boiling point, melting point, flash point, and density, are not provided in the current search results .

Safety and Hazards

The safety and hazards associated with 3-Methoxypropyl DL-N-cbz-phenylglycinamide are not provided in the current search results .

Future Directions

The future directions for the use and study of 3-Methoxypropyl DL-N-cbz-phenylglycinamide are not provided in the current search results .

Relevant Papers Unfortunately, the search results do not provide any specific papers related to 3-Methoxypropyl DL-N-cbz-phenylglycinamide .

properties

IUPAC Name

benzyl N-[2-(3-methoxypropylamino)-2-oxo-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-25-14-8-13-21-19(23)18(17-11-6-3-7-12-17)22-20(24)26-15-16-9-4-2-5-10-16/h2-7,9-12,18H,8,13-15H2,1H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUVMBLYZCNPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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